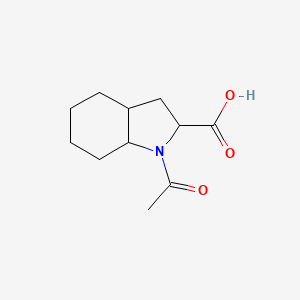

1-acetyl-octahydro-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

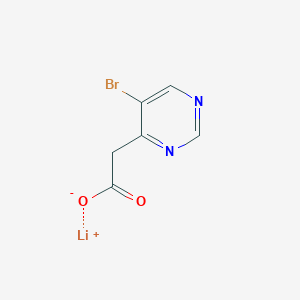

Le PerindoprilDe-2-((S)-éthyl2-(éthylamino)pentanoate) est une molécule chirale souvent utilisée comme étalon de référence pour les impuretés dans l'industrie pharmaceutique. Il est apparenté au Perindopril, un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) principalement utilisé pour traiter l'hypertension artérielle et l'insuffisance cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

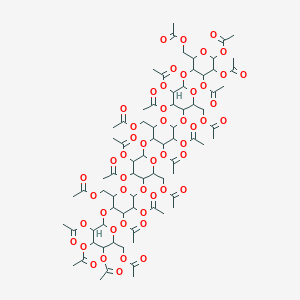

La synthèse du PerindoprilDe-2-((S)-éthyl2-(éthylamino)pentanoate) implique plusieurs étapes, notamment l'estérification de l'acide correspondant avec de l'éthanol et une amination ultérieure. Les conditions réactionnelles nécessitent généralement des températures contrôlées et l'utilisation de catalyseurs pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du PerindoprilDe-2-((S)-éthyl2-(éthylamino)pentanoate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir que le composé répond aux normes pharmaceutiques. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont souvent utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Le PerindoprilDe-2-((S)-éthyl2-(éthylamino)pentanoate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le permanganate de potassium.

Réduction : Les réactions de réduction utilisent souvent de l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Hydrogène gazeux, borohydrure de sodium.

Catalyseurs : Palladium sur charbon, oxyde de platine.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le PerindoprilDe-2-((S)-éthyl2-(éthylamino)pentanoate) présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des impuretés.

Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.

Médecine : Investigé pour son rôle dans la synthèse de composés pharmaceutiques et ses effets thérapeutiques potentiels.

Industrie : Utilisé dans les processus de contrôle de la qualité de la fabrication pharmaceutique.

Mécanisme d'action

Le mécanisme d'action du PerindoprilDe-2-((S)-éthyl2-(éthylamino)pentanoate) implique son interaction avec l'enzyme de conversion de l'angiotensine (ECA). En inhibant l'ECA, il empêche la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur. Cela conduit à une vasodilatation et à une réduction consécutive de la pression artérielle. Les cibles moléculaires comprennent l'enzyme ECA et la voie du système rénine-angiotensine-aldostérone (RAAS) .

Applications De Recherche Scientifique

PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.

Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: Investigated for its role in the synthesis of pharmaceutical compounds and its potential therapeutic effects.

Industry: Utilized in the quality control processes of pharmaceutical manufacturing.

Mécanisme D'action

The mechanism of action of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) involves its interaction with the angiotensin-converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

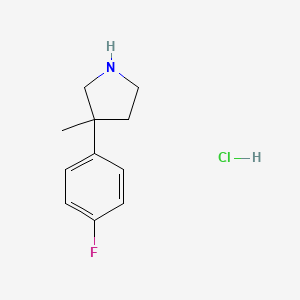

Comparaison Avec Des Composés Similaires

Composés similaires

Perindopril : Le composé parent, largement utilisé comme agent antihypertenseur.

Énalapril : Un autre inhibiteur de l'ECA aux effets thérapeutiques similaires.

Lisinopril : Connu pour sa longue durée d'action et utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque.

Unicité

Le PerindoprilDe-2-((S)-éthyl2-(éthylamino)pentanoate) est unique en raison de sa configuration chirale spécifique et de son rôle d'étalon de référence pour les impuretés. Cela le rend précieux dans l'industrie pharmaceutique pour garantir la pureté et l'efficacité des formulations de Perindopril .

Propriétés

IUPAC Name |

1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKFDMILLVWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCCCC2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)

![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)

![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)